molecular formula C12H15NO B11791283 4-(Piperidin-3-yl)benzaldehyde

4-(Piperidin-3-yl)benzaldehyde

Cat. No.: B11791283
M. Wt: 189.25 g/mol
InChI Key: CXBJEFNBVZQARW-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO. It consists of a benzaldehyde moiety substituted with a piperidine ring at the para position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the condensation reaction between piperidine and benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

4-(Piperidin-3-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The piperidine ring is known to enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing its biological activity .

Comparison with Similar Compounds

  • 4-(Piperidin-1-yl)benzaldehyde
  • 4-(Piperidin-4-yl)benzaldehyde
  • 4-(Piperidin-2-yl)benzaldehyde

Comparison: 4-(Piperidin-3-yl)benzaldehyde is unique due to the position of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-piperidin-3-ylbenzaldehyde

InChI

InChI=1S/C12H15NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h3-6,9,12-13H,1-2,7-8H2

InChI Key

CXBJEFNBVZQARW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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